Caftaric acid - 67879-58-7

Caftaric acid

Catalog Number: EVT-334437
CAS Number: 67879-58-7
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Caftaric acid, a phenolic compound, is found abundantly in grapes and wines, particularly in grape seeds and juice []. It also occurs naturally in chicory and Echinacea purpurea [, ]. Chemically, it is an ester formed from caffeic acid and tartaric acid []. Its presence in various food products has made it a subject of extensive research, particularly its impact on food processing, taste, and potential health benefits [, , ].

Future Directions
  • Bioavailability and metabolism: Further investigation into the absorption, distribution, metabolism, and elimination of caftaric acid in different organisms to fully understand its potential health benefits [].
  • Derivatives and their applications: Investigating the potential applications of caftaric acid derivatives like GRP in food science, biotechnology, and medicine [].

Compound Description: Grape Reaction Product, also known as 2-S-glutathionyl caftaric acid, is a compound formed from the reaction of glutathione with the oxidation product of Caftaric acid, typically catalyzed by polyphenol oxidase. GRP is commonly found in white wines and provides insight into the wine's oxidation history during production and aging [, ].

Relevance: GRP is a direct oxidation product of Caftaric acid, highlighting the susceptibility of Caftaric acid to enzymatic oxidation in grape-related products. This oxidation process is essential to the browning of wines, a critical characteristic impacting wine quality [, , ].

    Compound Description: Caffeic acid is a hydroxycinnamic acid and a key building block of Caftaric acid. It is found naturally in various plants, including grapes, and exhibits antioxidant and anti-inflammatory effects [, , , , ].

    Relevance: Caffeic acid, being a constituent of Caftaric acid, shares similar biological activities, such as antioxidant properties. It is released upon hydrolysis of Caftaric acid, highlighting a metabolic pathway relevant to the bioavailability and potential health effects of Caftaric acid []. Additionally, both are found in grapes and influence the quality and characteristics of wine [].

      Compound Description: Tartaric acid is an organic acid naturally found in grapes and is a key component of wine. It contributes to the tartness and sourness of wine and acts as a preservative [, ].

      Relevance: Tartaric acid, alongside Caffeic acid, forms Caftaric acid, making it a crucial component in the compound's structure. The presence of Tartaric acid contributes to the overall chemical properties of Caftaric acid, influencing its behavior and interactions within biological systems, particularly in the context of grape and wine chemistry [, ].

        Compound Description: Fertaric acid is a hydroxycinnamic acid derivative found in grapes and wines, often studied alongside Caftaric acid and Coutaric acid [, , ].

        Relevance: Fertaric acid is structurally similar to Caftaric acid, belonging to the hydroxycinnamoyltartaric esters family. This structural similarity leads to their co-occurrence and similar roles in grape and wine chemistry. Studying these compounds together helps unravel the complexities of phenolic composition and its effect on wine characteristics [, , ].

          Compound Description: Coutaric acid, also known as p-coumaroyltartaric acid, is a hydroxycinnamic acid commonly found in grapes and wines [, , , ]. Like Caftaric acid, Coutaric acid is involved in enzymatic oxidation processes during winemaking and can contribute to the browning of white wines [].

          Relevance: Coutaric acid is structurally very similar to Caftaric acid, with both being hydroxycinnamic acid derivatives found in grapes. They are often studied together due to their similar behavior in the context of grape and wine chemistry. Both undergo enzymatic oxidation and significantly impact wine quality, particularly color, through their involvement in browning reactions [, , , , ].

            Compound Description: S-Glutathionyl Caffeic Acid is a product of GRP hydrolysis [].

            Relevance: GSCf is a derivative of Caftaric Acid, formed through the hydrolysis of GRP, which itself is an oxidation product of Caftaric Acid. This relationship further emphasizes the complex cascade of reactions involving Caftaric Acid in grape and wine, leading to various derivative compounds impacting the final product's quality [].

              Compound Description: Chlorogenic acid is a phenolic compound found in various plants, including coffee beans and Echinacea purpurea. It possesses antioxidant and anti-inflammatory properties. [, , , ].

              Relevance: Similar to Caftaric acid, Chlorogenic Acid exhibits potent antioxidant activities and is often studied in Echinacea alongside Caftaric Acid for potential health benefits [, , , ].

                Compound Description: Cichoric acid is a hydroxycinnamic acid derivative primarily found in Echinacea purpurea and Cichorium species. It has garnered significant attention for its potential health benefits, including antiviral, anti-inflammatory, and antioxidant properties [, , , , ].

                Relevance: Cichoric acid is found in Echinacea alongside Caftaric acid. Research indicates that both compounds likely contribute to the plant's purported health benefits and are often extracted and studied together [, , , , ].

                  Compound Description: Echinacoside is a caffeic acid derivative primarily found in Echinacea species. It is known for its antioxidant, antiviral, and immunomodulatory activities [, , ].

                  Relevance: Echinacoside is found in Echinacea alongside Caftaric acid and is another important bioactive compound in the plant. Both are extracted and studied for their potential health benefits, particularly for their roles in immune support and as antioxidants [, , ].

                    trans-Fertaric Acid

                    Compound Description: trans-Fertaric acid is an isomer of Fertaric acid, also found in grapes and wines. It is often studied for its contribution to the sensory profile of wines [, , ].

                    Relevance: trans-Fertaric acid, similar to Caftaric acid, belongs to the family of hydroxycinnamic acid derivatives and is present in grapes and wines. The presence and concentration of trans-Fertaric acid alongside other related compounds like Caftaric acid contribute to the complex matrix of phenolics influencing the final sensory qualities of wines [, , ].

                  Source and Classification

                  Caftaric acid belongs to the class of hydroxycinnamic acids, which are phenolic compounds characterized by a hydroxycinnamate structure. It is classified as an esterified phenolic acid due to its formation from caffeic acid and tartaric acid . The compound has garnered attention for its potential health benefits and its role in winemaking, particularly in relation to wine oxidation processes .

                  Synthesis Analysis

                  Methods of Synthesis

                  Caftaric acid can be synthesized through various methods, with extraction from plant sources being the most common. High-pressure liquid chromatography (HPLC) is often employed for the isolation of caftaric acid from grape juice, allowing for the effective separation of hydroxycinnamic acids. This method has been shown to yield high purity levels, achieving over 90% purity through crystallization or evaporation techniques .

                  In addition to extraction methods, caftaric acid can also be synthesized chemically through esterification reactions involving caffeic acid and tartaric acid under controlled conditions. This process typically requires specific reagents and catalysts to facilitate the reaction.

                  Technical Details

                  The extraction process involves several steps:

                  1. Preparation of Plant Material: Unripe grape juice or other plant materials are pressed and filtered.
                  2. Chromatographic Separation: HPLC is used to separate caftaric acid from other phenolic compounds.
                  3. Purification: Techniques such as fast protein liquid chromatography (FPLC) can enhance purity by selectively isolating caftaric acid .
                  Molecular Structure Analysis

                  Structure

                  Caftaric acid has a molecular formula of C_12H_14O_8 and a molecular weight of 286.24 g/mol. The structure consists of a caffeic acid moiety linked to a tartaric acid moiety through an ester bond.

                  Data

                  • Molecular Formula: C_12H_14O_8
                  • Molecular Weight: 286.24 g/mol
                  • Structural Features: Contains hydroxyl groups (-OH), a double bond in the caffeic acid part, and an ester functional group connecting it to tartaric acid.
                  Chemical Reactions Analysis

                  Reactions

                  Caftaric acid undergoes various chemical reactions, particularly during wine fermentation processes. The compound can be hydrolyzed enzymatically during alcoholic fermentation, releasing caffeic acid and tartaric acid . Additionally, caftaric acid is susceptible to oxidation, which can lead to browning reactions in wine.

                  Technical Details

                  • Enzymatic Hydrolysis: During fermentation, enzymes such as polyphenol oxidase catalyze the breakdown of caftaric acid into its constituent acids.
                  • Oxidation Reactions: Caffeic acid derived from caftaric acid can undergo further oxidation, contributing to the color changes observed in aged wines .
                  Mechanism of Action

                  Process

                  The mechanism of action for caftaric acid primarily involves its role as an antioxidant and its interactions with other compounds during fermentation. Caftaric acid can scavenge free radicals, thereby mitigating oxidative stress within biological systems.

                  Data

                  Research indicates that caftaric acid exhibits protective effects against oxidative damage, which is significant in both food preservation (such as wine) and potential health benefits . Its ability to form adducts with other wine components also influences flavor and stability.

                  Physical and Chemical Properties Analysis

                  Physical Properties

                  • Appearance: Typically exists as a white crystalline solid.
                  • Solubility: Soluble in water and organic solvents due to its polar functional groups.

                  Chemical Properties

                  • pH Stability: Stable under acidic conditions typical of grape juice.
                  • Oxidation Potential: Exhibits susceptibility to oxidation, especially when exposed to air or certain enzymes.

                  Relevant analyses indicate that caftaric acid maintains stability under controlled conditions but may degrade under prolonged exposure to light or heat .

                  Applications

                  Scientific Uses

                  Caftaric acid has various applications in scientific research:

                  • Wine Industry: Used as an indicator for oxidation levels in wines; winemakers monitor caftaric acid levels to assess quality .
                  • Nutraceuticals: Investigated for potential health benefits due to its antioxidant properties.
                  • Cosmetics: Explored for use in formulations aimed at providing skin protection against oxidative stress.

                  Properties

                  CAS Number

                  67879-58-7

                  Product Name

                  Caftaric acid

                  IUPAC Name

                  (2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid

                  Molecular Formula

                  C13H12O9

                  Molecular Weight

                  312.23 g/mol

                  InChI

                  InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1

                  InChI Key

                  SWGKAHCIOQPKFW-JTNORFRNSA-N

                  Synonyms

                  Mono-(3,4-dihydroxycinnamoyl)-tartaric acid; Caffeoyltartaric acid

                  Canonical SMILES

                  C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O

                  Isomeric SMILES

                  C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O

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